Ethyl 6-bromoindolizine-2-carboxylate

Beschreibung

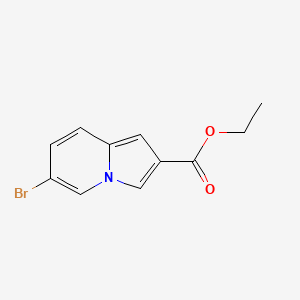

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-bromoindolizine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-5-10-4-3-9(12)7-13(10)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWPXYCZMXDKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721012 | |

| Record name | Ethyl 6-bromoindolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251014-35-3 | |

| Record name | Ethyl 6-bromoindolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of Ethyl 6 Bromoindolizine 2 Carboxylate

Reactivity Patterns of the Indolizine (B1195054) Ring System

The indolizine nucleus is an aromatic, 10-π electron bicyclic system, making it susceptible to attack by electrophiles. The presence of the ethyl carboxylate group at the C2 position influences the electron density distribution within the ring, thereby directing the regioselectivity of substitution reactions.

Electrophilic Substitution at the Indolizine Nucleus

The indolizine ring is generally prone to electrophilic attack, with the five-membered pyrrole-like ring being more reactive than the six-membered pyridine-like ring. Theoretical studies and experimental evidence suggest that electrophilic substitution on the indolizine core typically occurs at the C1 and/or C3 positions, which possess the highest electron density.

The ethyl ester of 6-bromo-3-(4-chlorobenzoyl)indolizine-1-carboxylic acid, a compound structurally related to the title molecule, has been synthesized, indicating that functionalization at the C1 and C3 positions is feasible even in the presence of a bromine atom on the six-membered ring. mdpi.com However, specific studies detailing the electrophilic substitution reactions directly on ethyl 6-bromoindolizine-2-carboxylate are limited in the currently available literature. The electron-withdrawing nature of the C2-ester group is expected to deactivate the five-membered ring towards electrophilic attack to some extent, potentially requiring more forcing reaction conditions compared to unsubstituted indolizines.

Nucleophilic Attack Considerations

The indolizine ring system is generally electron-rich and therefore not highly susceptible to direct nucleophilic attack. Nucleophilic aromatic substitution on the indolizine core is uncommon unless activated by strongly electron-withdrawing groups. The ethyl carboxylate at C2 and the bromine at C6 are not typically sufficient to activate the ring towards direct nucleophilic substitution on the carbon framework of the indolizine nucleus itself. Instead, nucleophilic reactions are more likely to target the electrophilic carbon of the ester group or proceed via mechanisms involving the bromine substituent, as discussed in the following sections.

Transformations Involving the Bromine Moiety at C6

The bromine atom at the C6 position of the indolizine ring is a key functional handle that allows for a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on the indolizine ring is challenging, the C6-bromo substituent can potentially undergo nucleophilic substitution reactions under specific conditions, such as those involving strong nucleophiles and/or the use of a catalyst. However, detailed studies on the direct nucleophilic displacement of the bromine atom in this compound are not extensively documented in the scientific literature. Such reactions on bromo-substituted aromatic and heteroaromatic systems often require harsh conditions and may be outcompeted by other reaction pathways.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom at the C6 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction would involve the palladium-catalyzed coupling of the C6-bromoindolizine with an alkene. This reaction provides a direct method for the synthesis of 6-alkenylindolizine derivatives. The success of the Heck reaction is dependent on the specific alkene coupling partner and the reaction conditions employed.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the C6 position of the indolizine and a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt and is a highly efficient method for the synthesis of 6-alkynylindolizines. These products can serve as versatile intermediates for further transformations. researchgate.net

Below is a hypothetical data table illustrating the potential products from these cross-coupling reactions.

| Coupling Partner | Reaction Type | Potential Product at C6 |

| Phenylboronic acid | Suzuki-Miyaura | Phenyl |

| Styrene | Heck | Styrenyl |

| Phenylacetylene | Sonogashira | Phenylethynyl |

Formation of Organometallic Intermediates

The C6-bromo substituent can be utilized to generate organometallic intermediates, which can then be reacted with various electrophiles to introduce a wide array of functional groups.

Grignard Reagent Formation: Treatment of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, ethyl 6-(magnesiobromo)indolizine-2-carboxylate. This organomagnesium species is a potent nucleophile and can react with a variety of electrophiles such as aldehydes, ketones, esters, and carbon dioxide.

Organolithium Reagent Formation: Alternatively, halogen-metal exchange with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures could generate the corresponding 6-lithioindolizine derivative. This organolithium intermediate is also a strong nucleophile and can be used in reactions with a broad range of electrophiles.

The formation of these organometallic intermediates opens up a vast number of possibilities for the functionalization of the C6 position, as summarized in the table below.

| Organometallic Intermediate | Electrophile | Resulting Functional Group at C6 |

| Grignard Reagent | Formaldehyde | Hydroxymethyl |

| Grignard Reagent | Carbon dioxide | Carboxylic acid |

| Organolithium Reagent | N,N-Dimethylformamide (DMF) | Formyl |

| Organolithium Reagent | Iodine | Iodo |

Reactions of the Ethyl Ester Group at C2

The ethyl ester group at the C2 position is a key functional handle for derivatization. Standard ester chemistry can be applied to modify this group, leading to a range of other functional derivatives.

The ethyl ester of indolizine derivatives can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions. For the analogous compound, ethyl indol-2-carboxylate, this reaction can be carried out using potassium hydroxide (B78521) (KOH) in an aqueous solution, followed by acidification to yield the carboxylic acid mdpi.com. This process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The resulting 6-bromoindolizine-2-carboxylic acid is a valuable intermediate for further modifications, such as amide bond formation.

Table 1: Conditions for Hydrolysis of Indolizine Ethyl Esters

| Reagent | Solvent | Conditions | Product |

|---|

Data inferred from reactions on analogous indole carboxylates mdpi.com.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, the treatment of ethyl indol-2-carboxylate with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) leads to the formation of the corresponding methyl ester, methyl indol-2-carboxylate mdpi.comresearchgate.net. Scandium(III) triflate is another effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols organic-chemistry.org. This method allows for the synthesis of various other esters, such as methyl, isopropyl, and allyl esters, in high yields organic-chemistry.org.

Table 2: Catalysts and Conditions for Transesterification

| Catalyst/Reagent | Alcohol | Conditions | Product |

|---|---|---|---|

| Sodium Methoxide (NaOMe) | Methanol | Stirring, 1 hour | Mthis compound |

Data based on reactions with related indole and other carboxylic esters mdpi.comresearchgate.netorganic-chemistry.org.

The ethyl ester group serves as a precursor for a variety of other functional groups, most notably amides and hydrazides.

Amides: Amide synthesis can be achieved through a two-step process involving the initial hydrolysis of the ester to the carboxylic acid, followed by a coupling reaction with an amine. This coupling is often facilitated by activating agents nih.govresearchgate.netresearchgate.net. Alternatively, direct conversion of esters to amides can be performed, for instance, under microwave radiation in a solvent-free system with various primary amines semanticscholar.org. A series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were synthesized by first reducing a C-7 azide to an amine, which was then coupled with a carboxylic acid, demonstrating a common strategy for amide formation on heterocyclic systems nih.gov.

Hydrazides: The reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) is a common and efficient method for the synthesis of carbohydrazides mdpi.com. For the related ethyl indol-2-carboxylate, refluxing with hydrazine hydrate in ethanol yields indol-2-carbohydrazide in high yield mdpi.com. These hydrazide derivatives are versatile intermediates for synthesizing a wide range of heterocyclic compounds rjptonline.orgresearchgate.netnih.gov.

Table 3: Reagents for Derivatization of the Ethyl Ester Group

| Reagent | Product Type | Typical Conditions |

|---|---|---|

| 1. KOH/H₂O2. Amine, Coupling Agent | Amide | Stepwise: Hydrolysis then coupling |

| Amine, Microwave | Amide | Direct amidation, solvent-free |

Information is based on established synthetic routes for analogous compounds mdpi.comsemanticscholar.orgnih.gov.

Advanced Reaction Pathways

Beyond the chemistry of the ester group, the indolizine core itself can participate in a range of advanced reactions.

The indolizine ring system is an electron-rich heterocycle that can act as an 8π component in [8+2] cycloaddition reactions nih.gov. This is a characteristic reaction for indolizines, allowing for the construction of larger, more complex polycyclic systems known as cycl[3.2.2]azines nih.gov. A common reaction partner (dipolarophile) for this transformation is dimethyl acetylenedicarboxylate (B1228247) (DMAD), a powerful dienophile thieme-connect.com. The reaction involves the addition of the alkyne across the C5 and C8 positions of the indolizine ring. This type of reaction is a powerful tool for building molecular complexity from the indolizine scaffold nih.govsmolecule.com.

The indolizine nucleus can undergo both oxidative and reductive transformations, although the specific outcomes can be influenced by the substituents present on the ring.

Oxidative Transformations: The oxidation of indolizines can lead to various products depending on the reagents and conditions. For instance, some reactions can result in the formation of 1,2,3-trisubstituted indolizines using molecular oxygen from the air as an oxidant in the presence of an in-situ generated azinium salt chim.it.

Reductive Transformations: The reduction of the indolizine ring system can also be performed. While specific examples for this compound are not detailed, general methods for the reduction of aromatic indolizines are known in heterocyclic chemistry chim.it. These transformations could potentially lead to partially or fully saturated indolizine derivatives, expanding the structural diversity of compounds accessible from this starting material.

The performed searches yielded general information on the reactivity of the broader indolizine class of compounds. This includes discussions on methods for the synthesis of indolizine derivatives through radical cyclizations and various cross-coupling reactions to functionalize the indolizine core. Additionally, general principles of radical C-H functionalization and cross-dehydrogenative coupling of electron-deficient heterocyclic systems have been reviewed.

However, detailed experimental studies, including reaction mechanisms, specific conditions, and comprehensive data on the reactivity of this compound in radical-mediated transformations or cross-dehydrogenative coupling reactions, could not be located. The existing literature primarily focuses on the synthesis of the indolizine scaffold itself or the reactivity of unsubstituted or differently substituted indolizine derivatives.

Consequently, the generation of a scientifically accurate and detailed article on the "Reactivity and Chemical Transformations of this compound" with a specific focus on "Radical Pathways and Cross-Dehydrogenative Couplings," as per the requested outline, is not possible based on the currently accessible scientific literature. Further experimental research would be required to elucidate the specific reactivity of this compound under the conditions of interest.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For Ethyl 6-bromoindolizine-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the indolizine (B1195054) ring system and the ethyl ester group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indolizine Aromatic Protons | 7.0 - 8.5 | m (multiplet) |

| Ethyl -OCH2- | ~4.3 | q (quartet) |

| Ethyl -CH3 | ~1.3 | t (triplet) |

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon present in the molecule (e.g., C=O, aromatic C, aliphatic C).

The ¹³C NMR spectrum of this compound will display signals for each unique carbon atom. The carbonyl carbon of the ester group is the most deshielded and will appear far downfield, typically in the range of 160-170 ppm. The aromatic carbons of the indolizine ring will resonate between approximately 110 and 140 ppm. The carbon atom bonded to the bromine (C-6) will have its chemical shift influenced by the halogen's electronegativity. The methylene (B1212753) and methyl carbons of the ethyl group will appear in the upfield region of the spectrum. Although a specific spectrum for this compound is not available, data from related structures like ethyl 6-bromo-1H-indene-2-carboxylate can provide comparative insights. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 160 - 170 |

| Indolizine Aromatic Carbons | 110 - 140 |

| Ethyl -OCH2- | ~60 |

| Ethyl -CH3 | ~14 |

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 268.11 g/mol . chemspider.com

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-•OCH2CH3) or the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement if a gamma-hydrogen is available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester and the bromo-aromatic moieties.

A strong absorption band, characteristic of the C=O stretch of the ester group, would be prominent in the region of 1700-1725 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Br stretching vibration will appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O (Ester) Stretch | 1700 - 1725 |

| C-O (Ester) Stretch | 1000 - 1250 |

| C-Br Stretch | 500 - 600 |

Note: These are expected absorption ranges. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available, the analysis of a related compound, ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, demonstrates the power of this technique. nih.govamanote.com For this quinoline (B57606) derivative, X-ray diffraction analysis revealed an orthorhombic crystal system with specific lattice parameters (a = 14.0819 Å, b = 9.7470 Å, c = 24.0399 Å). nih.gov It also detailed the planarity of the quinoline ring and the dihedral angle between the quinoline and phenyl rings. nih.gov Such data provides unambiguous proof of the molecular structure and its conformation in the solid state. A similar analysis for this compound would definitively confirm its structure and provide valuable insights into its solid-state packing and intermolecular forces.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. For indolizine (B1195054) derivatives, these calculations provide insights into the electron distribution, molecular orbital energies, and other key parameters.

Electronic Structure Analysis

The electronic structure of Ethyl 6-bromoindolizine-2-carboxylate is defined by the interplay between the electron-rich indolizine core, the electron-withdrawing ethyl carboxylate group at the C2 position, and the halogen substituent at the C6 position.

Theoretical studies on related indolizine systems, such as ethyl indole-2-carboxylate (B1230498), have been performed using Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p) to optimize the molecular geometry and analyze electronic parameters. ijrar.org For the parent ethyl indolizine-2-carboxylate, the fusion of the five-membered pyrrole-like ring and the six-membered pyridine-like ring results in a planar structure with significant π-electron delocalization. mdpi.com The presence of the ethyl carboxylate group at the C2 position influences the bond lengths and angles in its vicinity. For instance, in ethyl indole-2-carboxylate, the C2-C10 bond length is elongated due to the electron-withdrawing nature of the carboxylic group. ijrar.org

Table 1: Calculated Geometrical Parameters for a Related Compound (Ethyl Indole-2-carboxylate) Data sourced from a computational study on Ethyl Indole-2-carboxylate using the B3LYP/6-311++G(d,p) basis set. ijrar.org

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-C10 | 1.465 |

| C10-O11 | 1.216 |

| C3-H16 | 1.078-1.084 |

| C4-C9 | 1.426 |

| Bond Angles (º) | |

| N1-C2-C10 | 132.3 |

| N1-C2-C3 | 109.29 |

| C3-C2-C10 | 109.38 |

Frontier Molecular Orbital Theory (FMO) Studies

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are key indicators of chemical reactivity and kinetic stability.

For indolizine derivatives, the HOMO is typically distributed over the π-system of the bicyclic ring, while the LUMO is also located on the ring, often with significant contributions from the electron-withdrawing substituents. A smaller HOMO-LUMO gap generally implies higher reactivity.

In a study of indolizine and its isomers, the HOMO-LUMO gap was found to be a critical parameter in determining molecular stability. rsc.org For indolizine derivatives, substitutions can significantly alter these energy levels. For example, theoretical studies on other halogenated aromatic compounds have demonstrated that halogenation can lower the HOMO-LUMO gap, thereby increasing reactivity. researchgate.net The bromine atom in this compound, along with the ethyl carboxylate group, would be expected to lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for Indolizine and Related Isomers Data from a DFT study at the B3LYP/6-311+G* theoretical level. rsc.org*

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -0.14 | -0.05 | -0.09 |

| Isoindole | -0.22 | -0.06 | -0.16 |

| Indolizine | -0.22 | -0.06 | -0.16 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of the molecule's behavior, including its conformational preferences and interactions with other molecules.

Conformational Analysis

The indolizine ring system is largely planar, which is a characteristic feature of aromatic compounds. mdpi.com The primary sources of conformational flexibility in this compound arise from the rotation of the ethyl group of the ester and the orientation of the entire carboxylate group relative to the indolizine plane.

Conformational analysis of similar bicyclic and heterocyclic systems often reveals low energy barriers for the rotation of such substituent groups, leading to multiple accessible conformations in solution. researchgate.net The preferred conformation will be a balance between steric hindrance and electronic effects, such as conjugation between the carbonyl group and the indolizine π-system.

Intermolecular Interaction Studies

The intermolecular interactions of this compound are critical for understanding its behavior in condensed phases and its potential binding to biological targets. The molecule possesses several sites for potential non-covalent interactions:

Hydrogen Bonding: The nitrogen atom in the indolizine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom at the C6 position can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. researchgate.net

π-π Stacking: The planar aromatic indolizine ring can engage in π-π stacking interactions with other aromatic systems.

Molecular dynamics simulations on a related indolizine derivative complexed with enzymes have shown that hydrophobic interactions and specific hydrogen bonds are crucial for the stabilization of the ligand-protein complex. nih.gov The presence of the bromine atom could introduce specific halogen bonding interactions that may influence crystal packing or binding to a biological receptor.

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between the structure of a molecule and its reactivity or properties is fundamental for the rational design of new compounds with desired characteristics.

For indolizine derivatives, structure-activity relationship (SAR) studies have been conducted for various biological activities. For instance, the substitution pattern on the indolizine ring has been shown to be critical for anticancer activity. nih.gov In one study, a difluoro-substituted indolizine derivative exhibited significant anti-proliferative activity. nih.gov This highlights the importance of halogen substitution in modulating biological effects.

Quantitative Structure-Activity Relationship (QSAR) models for indolizine derivatives have been developed to predict their biological activities. nih.gov These models often use descriptors related to the electronic and steric properties of the substituents. The presence of the bromo and ethyl carboxylate groups in this compound would significantly influence its QSAR descriptors, such as lipophilicity (LogP), molar refractivity, and electronic parameters, which in turn would affect its pharmacokinetic and pharmacodynamic properties.

The reactivity of the indolizine ring is also influenced by its substituents. Generally, electrophilic substitution occurs preferentially at the C1 and C3 positions of the indolizine ring. The presence of an electron-withdrawing group at C2, as in the title compound, would deactivate the ring towards electrophilic attack, while the bromine at C6 would also influence the regioselectivity of further reactions.

Prediction and Understanding of Photophysical Properties

The photophysical properties of indolizine derivatives, including "this compound," are a subject of significant interest in computational and theoretical chemistry. These investigations are crucial for understanding the electronic transitions, absorption, and emission characteristics of these molecules, which underpins their potential applications in materials science and optoelectronics. The primary methods employed for these studies are Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These quantum chemical calculations provide valuable insights into the structure-property relationships within this class of compounds.

Theoretical studies on related indolizine structures have demonstrated that their absorption maxima are typically located in the range of 363 to 426 nm. nih.gov The photophysical behavior is known to be influenced by the nature and position of substituents on the indolizine core. For instance, computational analyses have been used to understand the effects of various functional groups on the wavelengths of electronic absorption spectra, fluorescence emission, quantum yield, and Stokes shift. nih.gov

In the absence of direct experimental data for "this compound," theoretical predictions serve as a primary source of information. The computational approach generally involves the optimization of the ground-state geometry of the molecule, followed by the calculation of its electronic excited states. These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, which corresponds to the electronic transitions from the ground state to various excited states.

Key parameters that are typically calculated to understand the photophysical properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical factor that influences the electronic absorption and emission properties of a molecule. A smaller energy gap generally corresponds to absorption at longer wavelengths.

Furthermore, TD-DFT calculations can simulate the UV-Vis spectrum by determining the vertical excitation energies and the corresponding oscillator strengths. The oscillator strength is a theoretical measure of the probability of a particular electronic transition, with higher values indicating more intense absorption bands.

Advanced Applications in Chemical Science and Technology

Role as Versatile Synthetic Intermediates in Organic Synthesis

The reactivity of the bromo and ester functional groups renders ethyl 6-bromoindolizine-2-carboxylate a valuable intermediate for the construction of diverse molecular architectures. The bromine atom provides a reactive site for cross-coupling reactions, while the ester can be modified through various classical transformations.

Precursors for Complex Heterocyclic Systems

The indolizine (B1195054) core itself is a foundational element for more elaborate fused heterocyclic systems. The functional handles on this compound allow it to serve as a starting point for synthesizing these complex structures. For example, indolizine derivatives bearing an ethyl carboxylate at the 2-position are known to undergo cycloaddition reactions to form condensed polycyclic systems. This strategic placement of the ester allows it to be carried through multi-step syntheses or to influence the electronic properties of the final molecule. The presence of the bromine atom at the C-6 position further enhances its utility, providing a site for introducing additional rings or functional groups through reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, thereby enabling the assembly of intricate, multi-ring heterocyclic structures.

Building Blocks for Libraries of Indolizine Derivatives

In fields like medicinal chemistry and materials science, the generation of compound libraries is a crucial strategy for discovering new molecules with desired biological activities or physical properties. This compound is an ideal scaffold for this purpose. The bromine atom acts as a versatile anchor for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. This allows for the systematic variation of the group at the C-6 position. Simultaneously, the ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other ester derivatives. This dual functionalization capacity enables the creation of large and diverse libraries of indolizine compounds from a single, readily accessible starting material.

Contributions to Materials Chemistry and Optoelectronics

The indolizine core is inherently electron-rich and possesses favorable photophysical properties, making its derivatives attractive candidates for applications in optoelectronic devices. By modifying the core structure of compounds like this compound, researchers can fine-tune these properties for specific technological uses.

Development of Organic Light-Emitting Diodes (OLEDs)

Indolizine derivatives are actively being explored for use in organic light-emitting diodes (OLEDs), which are central to modern display and lighting technologies. st-andrews.ac.ukrsc.org The performance of an OLED is highly dependent on the organic materials used in its emissive layer. st-andrews.ac.uk Indolizine-based molecules have been successfully employed as multifunctional materials in OLEDs, serving as blue fluorescent emitters and as electron-transporting hosts for phosphorescent dopants. rsc.org For instance, a derivative, 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI), exhibits strong blue fluorescence, good stability, and the necessary electron-transporting capabilities. rsc.org The ability to create derivatives from precursors like this compound allows for the rational design of materials with high quantum yields and specific emission colors, which are critical for developing highly efficient and color-pure OLEDs. rsc.orgresearchgate.net Some indolizine-based systems show aggregation-induced emission (AIE), a highly desirable property that enhances fluorescence in the solid state, making them promising for next-generation emissive materials. nih.gov

Exploitation of Fluorescent and Color-Tunable Properties

The inherent fluorescence of the indolizine scaffold is one of its most valuable characteristics. nih.govmdpi.com This fluorescence can be systematically tuned by introducing different functional groups onto the ring system. nih.govmdpi.com Research has demonstrated that by placing an electron-donating group at one position and an electron-withdrawing group at another, an intramolecular charge transfer (ICT) process can be induced, which is key to controlling the emission color. nih.gov This strategy has been used to create a range of indolizine-based fluorophores that emit light across the visible spectrum, from blue to orange (462–580 nm). nih.govmdpi.com The ability to precisely tune the emission wavelength makes these compounds highly valuable for applications such as fluorescent probes and sensors. nih.govacs.org For example, the fluorescence of certain indolizine derivatives is sensitive to environmental factors like pH, allowing for their use as chemical sensors. nih.govacs.org

Photophysical Properties of Selected Indolizine Derivatives

Below is a table summarizing the emission properties of various functionalized indolizine systems, illustrating their color-tunable nature.

| Derivative Type | Emission Color | Emission Wavelength (λem) | Key Structural Feature |

| 3,7-disubstituted indolizine | Blue | 462 nm | N,N-dimethylamino at C-3, ester at C-7 |

| 3,7-disubstituted indolizine | Orange | 580 nm | N,N-dimethylamino at C-3, aldehyde at C-7 |

| Indolizine-based AIEgen | Cyan | 496 nm | Compact AIE system |

| Indolizine-based AIEgen | Deep Red | 669 nm | Carbonyl functionalization for molecular packing modulation |

| Pyrido[3,2-b]indolizine analog | Green | ~525 nm | Core scaffold with specific substituents |

| Pyrido[3,2-b]indolizine analog | Red | 631 nm | Core scaffold with different substituents |

This table is a representation of data found in sources nih.govnih.govmdpi.comacs.org to illustrate the tunable properties of the broader indolizine class.

Applications in Advanced Imaging and Sensing Technologies

The unique photophysical properties of the indolizine scaffold, the core structure of this compound, have led to significant research into its applications in advanced imaging and sensing technologies. The inherent fluorescence of indolizine derivatives, which can be tuned by modifying their chemical structure, makes them promising candidates for a variety of specialized applications.

Fluorescent Probes and Labels (e.g., pH sensors, biomolecular labeling)

The indolizine core is a versatile platform for the development of fluorescent probes and labels. The fluorescence properties of these compounds are often governed by an intramolecular charge transfer (ICT) mechanism. This process, involving an electron donor and an electron-withdrawing group within the molecule, is sensitive to the surrounding environment, making indolizine derivatives ideal for use as sensors.

Research into color-tunable indolizine-based fluorophores has demonstrated that by introducing different functional groups, the emission wavelength can be shifted across the visible spectrum, from blue to orange (462–580 nm). mdpi.com For instance, the presence of an N,N-dimethylamino group as an electron donor and an ester or aldehyde group as an electron acceptor can induce a red shift in the emission wavelength. mdpi.com This tunability is a highly desirable characteristic for creating a range of fluorescent probes for various biological and chemical sensing applications.

One of the most promising applications of indolizine-based fluorophores is in the development of fluorescent pH sensors. The ICT process in these molecules can be influenced by pH, leading to a change in their fluorescent properties. This has been successfully utilized to design and synthesize new fluorescent pH sensors with significant potential in fluorescence bioimaging. mdpi.comrsc.org For example, some indolizine-based sensors exhibit a drastic quenching of fluorescence emission in acidic conditions, accompanied by a shift in the maximum emission wavelength. nih.gov The pH-dependent fluorescence of certain indolizine derivatives makes them suitable for use as bioprobes in cellular environments. researchgate.net

While specific studies on the application of this compound as a fluorescent probe or label are not extensively documented in publicly available research, the general principles established for indolizine derivatives suggest its potential in this area. The bromo and ethyl carboxylate substituents on the indolizine core of this specific compound would influence its electronic properties and, consequently, its fluorescence characteristics. The electron-withdrawing nature of the carboxylate group, in particular, could facilitate the ICT process, a key requirement for sensing applications.

Below is a table summarizing the photophysical properties of some functionalized indolizine derivatives, illustrating the tunability of this class of compounds.

| Compound | R1 | R2 | Absorption (λabs, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Indolizine Derivative 1 | H | CO2Et | 350 | 462 | 112 | 0.25 |

| Indolizine Derivative 2 | NMe2 | CO2Et | 410 | 533 | 123 | 0.18 |

| Indolizine Derivative 3 | NMe2 | CHO | 430 | 580 | 150 | 0.12 |

This table is a representative example based on data for analogous indolizine structures and is intended to illustrate the concept of tunable photophysical properties. Specific values for this compound are not available.

The development of novel fluorescent scaffolds is in high demand for a wide range of biomedical investigations. researchgate.net The unique properties of indolizine-based compounds, such as their small size, biocompatibility, and tunable emission colors, make them attractive candidates for the creation of new bioprobes for visualizing cellular structures and monitoring biological processes. researchgate.neteuroplas.com.vn

Photographic Sensitizing Agents

There is currently no available research data or literature to suggest the application of this compound as a photographic sensitizing agent. While some organic dyes are used to sensitize photographic emulsions to different wavelengths of light, the specific use of indolizine derivatives, including this compound, in this capacity has not been reported.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.